molecular formula C17H24O6 B1326076 Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate CAS No. 951888-03-2

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate

Cat. No. B1326076
M. Wt: 324.4 g/mol
InChI Key: INLRXPJGCBXANV-UHFFFAOYSA-N
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Description

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate is a complex organic compound. It is related to the compound 1-(6-Hydroxy-2,3,4-trimethoxyphenyl)ethanone . It also shares similarities with Ethyl 2-[2,3,4-Trimethoxy-6-(1-Octanoyl)Phenyl] Acetate (TMPA), which has been studied for its effects on lipid accumulation .

Scientific Research Applications

Synthesis of Antidiabetic Octaketides

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate has been utilized in the synthesis of antidiabetic octaketides. A study describes a practical approach for synthesizing an analogue of cytosporone B, which has antidiabetic properties. The synthesis involves a key Friedel–Crafts alkylation step, highlighting the compound's significance in developing potential antidiabetic treatments (Sun et al., 2017).

Statin Precursor Synthesis

This compound also plays a role in the synthesis of statin precursors. Research focused on the large-scale preparation of key intermediates in the synthesis of pharmacologically important statins, starting from malic acid. Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate was prepared on a multigram scale, demonstrating its utility in the production of cholesterol-lowering statins (Tararov et al., 2006).

Bioactive Compound Synthesis

The compound is involved in synthesizing bioactive molecules. One study explored its use in synthesizing derivatives with anti-inflammatory properties and as intermediates in creating fluorescent molecules for studying lipid bilayers in biological membranes. This highlights its versatility in synthesizing compounds with varied biological applications (Balo et al., 2000).

properties

IUPAC Name

ethyl 6-oxo-6-(2,3,4-trimethoxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O6/c1-5-23-15(19)9-7-6-8-13(18)12-10-11-14(20-2)17(22-4)16(12)21-3/h10-11H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLRXPJGCBXANV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301258534
Record name Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(2,3,4-trimethoxyphenyl)-6-oxohexanoate

CAS RN

951888-03-2
Record name Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951888-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,3,4-trimethoxy-ε-oxobenzenehexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301258534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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